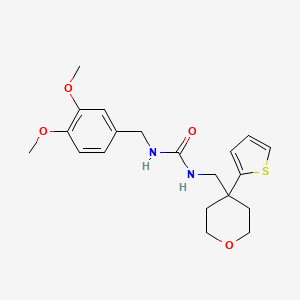

1-(3,4-dimethoxybenzyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-dimethoxybenzyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a useful research compound. Its molecular formula is C20H26N2O4S and its molecular weight is 390.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures provides foundational insights into the physical and chemical properties of compounds. A related compound, azimsulfuron, showcases the importance of understanding dihedral angles, hydrogen bonding, and weak interactions in forming three-dimensional architectures, which are crucial for designing molecules with desired properties (Youngeun Jeon et al., 2015).

Synthesis of Heterocyclic Compounds

The synthesis of furano and pyrano pyrimidinones (thiones) through a one-pot diastereoselective three-component reaction highlights the relevance of urea derivatives in producing heterocyclic compounds with potential therapeutic applications (R. Ghorbani-Vaghei et al., 2015).

Cocondensation Reactions

Exploring the reactions between urea and methylolphenols under acidic conditions leads to the synthesis of compounds like 4-hydroxybenzylurea and its derivatives. These reactions are significant for the development of polymers and copolymers with specific functionalities (B. Tomita & C. Hse, 1992).

Hydrogel Formation

The formation of hydrogels from urea derivatives, as demonstrated by 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, underlines the potential of urea-based compounds in creating materials with tunable physical properties. Such materials have applications in drug delivery and tissue engineering (G. Lloyd & J. Steed, 2011).

Inhibition Studies

The study of the inhibitory action of specific compounds on enzymes, such as the docking analysis of urea derivatives with human prostaglandin reductase, provides insights into the development of novel inhibitors with therapeutic potential (S. Nayak & B. Poojary, 2019).

Mechanism of Action

Target of Action

It is known that nitrogen-containing heteroarene units, such as those found in this compound, are usually present in natural products and biologically active synthetic compounds . They are important as bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen-bonding .

Mode of Action

Triazole derivatives, which are structurally similar to this compound, are known to produce a variety of biological effects . Their structural characteristics make it easier for them to bind with target molecules .

Biochemical Pathways

The synthesis of β-heteroarylated carbonyl compounds, such as this compound, can be achieved through various reactions . These include the reaction between ketones, formaldehyde, and N-heterocycles; nucleophilic substitution of β-chloro or β-(dialkylammonium) ketones with nitrogen heterocycles; or conjugate addition of N-heterocycles to α,β-unsaturated ketones .

Result of Action

It is known that 3-aryl-3-triazolylpropiophenones, which are structurally similar to this compound, have been described as efficient components in fungicide, bactericide, and herbicide formulations .

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-24-16-6-5-15(12-17(16)25-2)13-21-19(23)22-14-20(7-9-26-10-8-20)18-4-3-11-27-18/h3-6,11-12H,7-10,13-14H2,1-2H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOCHYYMFYLWCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC2(CCOCC2)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2873328.png)

![5-[(2,3-Dimethyl-6-oxo-1-phenyl-1,2,5,6-tetrahydropyridazin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B2873332.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2873337.png)

![N-[3-(4-acetylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2873341.png)

![9-(4-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2873345.png)

![5-Fluoro-2-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2873350.png)